molecular formula C16H9Cl2NO2 B408272 8-Quinolinyl 2,5-dichlorobenzoate

8-Quinolinyl 2,5-dichlorobenzoate

Cat. No.: B408272
M. Wt: 318.2g/mol
InChI Key: KRYZOHRJTWZSBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Quinolinyl 2,5-dichlorobenzoate is a synthetic quinoline derivative designed for advanced chemical biology and antimicrobial research. The compound integrates two privileged pharmacophores: the 8-hydroxyquinoline scaffold, renowned for its versatile metal-chelating properties and broad bioactive potential, and the 2,5-dichlorobenzoate moiety, which can enhance lipophilicity and influence molecular recognition . This structure is of significant interest for developing novel biochemical tools and enzyme inhibitors, particularly those targeting metalloenzymes . Researchers can leverage this compound to probe structure-activity relationships (SAR), as strategic halogenation and esterification at the 8-hydroxy position are established strategies for modulating bioactivity, membrane permeability, and metabolic stability . Recent investigations into structurally similar 8-quinolinyl esters and halogenated quinoline derivatives have demonstrated promising antimicrobial activities against a range of bacterial and fungal strains . The research value of this compound extends to its potential as a precursor for further chemical synthesis, enabling the generation of more complex molecules for screening against neglected or drug-resistant biological targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H9Cl2NO2

Molecular Weight

318.2g/mol

IUPAC Name

quinolin-8-yl 2,5-dichlorobenzoate

InChI

InChI=1S/C16H9Cl2NO2/c17-11-6-7-13(18)12(9-11)16(20)21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H

InChI Key

KRYZOHRJTWZSBV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)OC(=O)C3=C(C=CC(=C3)Cl)Cl)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)C3=C(C=CC(=C3)Cl)Cl)N=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of 8 Quinolinyl 2,5 Dichlorobenzoate

Direct Esterification Strategies for 8-Quinolinyl 2,5-dichlorobenzoate (B1240473) Synthesis

Direct esterification represents the most straightforward approach to synthesizing 8-Quinolinyl 2,5-dichlorobenzoate, involving the coupling of 8-hydroxyquinoline (B1678124) with 2,5-dichlorobenzoic acid. The success of this strategy hinges on the careful selection of coupling agents, reaction conditions, and solvents to overcome the inherent challenges of the reactants.

Optimization of Coupling Reagents and Conditions (e.g., Steglich-type Reactions)

Steglich esterification is a mild and efficient method for forming ester bonds, particularly suitable for substrates that are sensitive to harsh conditions. nih.govwikipedia.orgorganic-chemistry.org This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to activate the carboxylic acid. nih.govrsc.org The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol (8-hydroxyquinoline). organic-chemistry.org

A crucial component of modern Steglich-type reactions is the use of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgasianpubs.org DMAP accelerates the reaction by reacting with the O-acylisourea intermediate to form a reactive N-acylpyridinium salt ("active ester"). This intermediate is more susceptible to nucleophilic attack by the alcohol than the O-acylisourea itself and crucially suppresses a common side reaction: the 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea. wikipedia.orgorganic-chemistry.org The combination of EDCI and a catalytic amount of DMAP has been demonstrated to be effective for the C8-esterification of quinoline (B57606) derivatives. rsc.orgsemanticscholar.org

Optimization of these conditions involves screening different carbodiimides and varying the stoichiometry of the catalyst. For instance, while DCC is effective, the resulting dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, which can complicate product purification. wikipedia.org EDCI, on the other hand, generates a water-soluble urea (B33335) byproduct, simplifying the workup procedure. researchgate.net Other coupling reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often used in peptide synthesis, can also be employed for ester formation, sometimes in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). rsc.orgsemanticscholar.org

Table 1: Common Coupling Systems for Steglich-type Esterification

Coupling Reagent Catalyst/Additive Key Characteristics
DCC (N,N'-dicyclohexylcarbodiimide) DMAP Original Steglich reagent; forms insoluble DCU byproduct. wikipedia.org
EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) DMAP Forms a water-soluble urea byproduct, simplifying purification. nih.govresearchgate.net
PyBOP / HBTU HOBt / HOAt Often used for challenging couplings; can improve reaction rates. rsc.orgsemanticscholar.org

Exploration of Solvent Effects and Reaction Additives

The choice of solvent can significantly influence the rate and outcome of esterification reactions. Polar aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used for Steglich esterification as they effectively dissolve the reactants and intermediates without interfering with the reaction mechanism. wikipedia.orgresearchgate.netbeilstein-journals.org The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction kinetics. uaic.ro Studies on 8-hydroxyquinoline have shown that its electronic properties and the stability of its conformers are sensitive to the solvent environment. uaic.romdpi.com A systematic screening of solvents is often necessary to identify the optimal medium that balances solubility, reaction rate, and suppression of side reactions. researchgate.net

Reaction additives, beyond the primary catalyst, play a vital role. In carbodiimide-mediated couplings, additives like HOBt and its analogue HOAt (1-hydroxy-7-azabenzotriazole) can be used. rsc.org These additives react with the O-acylisourea intermediate to form active esters that are less prone to side reactions and can enhance the rate of the desired esterification. For particularly challenging esterifications, the use of a base is often required to deprotonate the alcohol, increasing its nucleophilicity. Non-nucleophilic organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are frequently employed for this purpose. nih.gov

Regioselectivity and Chemoselectivity in Ester Formation

When a substrate contains multiple reactive sites, achieving selectivity is paramount. 8-Hydroxyquinoline itself presents two potential sites for acylation: the hydroxyl group (O-acylation to form an ester) and the quinoline nitrogen (N-acylation). However, the phenolic hydroxyl group is significantly more nucleophilic than the ring nitrogen, leading to preferential O-acylation under standard esterification conditions.

The challenge becomes more complex with functionalized precursors, such as 2-amino-8-hydroxyquinoline. rsc.orgtandfonline.com This substrate contains both a phenolic hydroxyl group and an exocyclic amino group, both of which are nucleophilic. Studies have shown that highly chemoselective acylation can be achieved by carefully tuning the reaction conditions. rsc.orgsemanticscholar.org For instance, the coupling of various carboxylic acids with 2-amino-8-hydroxyquinoline using EDCI and catalytic DMAP results in the exclusive formation of the C8-ester. rsc.org Conversely, activating the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) and then reacting it with the sodium salt of 2-amino-8-hydroxyquinoline leads to the selective formation of the C2-amide. rsc.orgsemanticscholar.org This highlights that for the synthesis of this compound from 8-hydroxyquinoline, the primary selective challenge is avoided, but if functionalized 8-HQ precursors are used, the reaction conditions must be precisely controlled to ensure exclusive ester formation at the C8 hydroxyl group. tandfonline.com

Precursor Chemistry and Convergent Synthesis Approaches to the this compound Scaffold

A convergent synthesis approach, where the two key fragments of the target molecule are prepared separately and then combined, is often the most efficient strategy. This involves the independent synthesis of a suitable 8-hydroxyquinoline precursor and the 2,5-dichlorobenzoic acid moiety.

Synthesis and Functionalization of 8-Hydroxyquinoline Precursors

8-Hydroxyquinoline (8-HQ) is a readily available starting material. researchgate.net Its synthesis can be achieved through several classical methods, including the Skraup synthesis or by alkali fusion of 8-quinolinesulfonic acid. researchgate.net More importantly, the 8-HQ scaffold is a "privileged structure" that can be readily functionalized to create a diverse range of precursors. researchgate.netnih.gov

Substituents can be introduced onto the 8-HQ skeleton to modulate the properties of the final ester. researchgate.netnih.gov For example, electrophilic substitution reactions like halogenation (e.g., chlorination or bromination) typically occur at the C5 and C7 positions of the phenol (B47542) ring due to its activating nature. clockss.orggoogle.com Modern cross-coupling reactions, such as the Suzuki coupling, provide a powerful tool for introducing new carbon-carbon bonds at specific positions. researchgate.net Furthermore, C-H functionalization techniques, driven by transition metal catalysis, offer green and efficient pathways for modifying the quinoline ring system. rsc.org These methods allow for the synthesis of a wide array of substituted 8-hydroxyquinolines that can then be esterified to produce analogues of this compound.

Table 2: Selected Functionalization Reactions of the 8-Hydroxyquinoline Scaffold

Reaction Type Position(s) Targeted Reagents/Conditions Purpose
Halogenation C5, C7 Cl₂, Br₂ in various solvents Introduce halogen atoms for further modification or to alter electronic properties. google.com
Nitration C5 Nitrating agents Introduce nitro groups, which can be reduced to amines. researchgate.net
Mannich Reaction C7 Aldehyde, Amine Introduce aminoalkyl groups. nih.gov
Suzuki Coupling C5, C7 Aryl/vinyl boronic acids, Pd catalyst Form C-C bonds, introducing diverse substituents. researchgate.net
C-H Activation/Coupling C5 Carboxylic acids, Cu catalyst Direct formation of ester groups at the C5 position. rsc.org

Preparation and Derivatization of 2,5-Dichlorobenzoic Acid and its Derivatives

2,5-Dichlorobenzoic acid is the second key precursor for the synthesis. It can be prepared via several routes. One common industrial method involves the Friedel-Crafts reaction of p-dichlorobenzene with phosgene (B1210022) to yield 2,5-dichlorobenzoyl chloride, which is subsequently hydrolyzed to the carboxylic acid. chemicalbook.com An alternative pathway starts with the chlorination of benzoyl chloride, which produces a mixture of isomers. The desired 2,5-dichlorobenzoyl chloride can be separated and then hydrolyzed. google.com

For direct esterification reactions, the carboxylic acid itself is used. However, in many synthetic strategies, it is advantageous to first convert the carboxylic acid into a more reactive derivative. The most common derivative is the corresponding acyl chloride. 2,5-Dichlorobenzoyl chloride can be readily prepared by treating 2,5-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govacs.org The resulting acyl chloride is highly electrophilic and reacts readily with 8-hydroxyquinoline, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the HCl byproduct, to form the desired ester. This method avoids the need for coupling reagents like DCC or EDCI but requires handling of the more moisture-sensitive acyl chloride.

Multi-Step Synthetic Sequences and Efficiency Analysis

The construction of the 8-hydroxyquinoline scaffold can be achieved through classic methods such as the Skraup or Friedländer syntheses. rroij.com The Skraup synthesis involves the reaction of a substituted aromatic amine with glycerol, an oxidizing agent, and sulfuric acid. The Friedländer synthesis provides an alternative route through the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing a reactive methylene (B1212753) group. researchgate.netarabjchem.org

Once 8-hydroxyquinoline is obtained, the final step is the esterification with 2,5-dichlorobenzoic acid or its more reactive acyl chloride derivative. The choice of coupling method in this final step is critical for achieving a high yield and purity, especially given the potential for side reactions. A representative multi-step sequence is outlined below.

Table 1: Representative Multi-Step Synthesis of this compound

Step Reactants Reagents/Conditions Product Purpose
1 o-Aminophenol, Glycerol H₂SO₄, Oxidizing agent (e.g., nitrobenzene) 8-Hydroxyquinoline Formation of the core quinoline heterocycle.

Catalytic Systems for the Formation of this compound and Related Esters

The esterification of 8-hydroxyquinoline is amenable to various catalytic approaches, each offering distinct advantages in terms of reaction conditions, efficiency, and substrate scope.

Organocatalytic Approaches (e.g., DMAP in Steglich Esterification)

Organocatalysis provides a metal-free and often milder alternative for ester synthesis. The Steglich esterification is a premier example, utilizing a carbodiimide, such as N,N′-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid, and a nucleophilic catalyst, 4-(N,N-dimethylamino)pyridine (DMAP), to facilitate the ester formation. wikipedia.orgnih.gov

This method is particularly effective for coupling sterically hindered or sensitive substrates at room temperature. wikipedia.orgorganic-chemistry.org The use of DMAP is crucial as it significantly accelerates the reaction and suppresses the formation of N-acylurea, an unreactive byproduct that can form in its absence. organic-chemistry.orgorganic-chemistry.org Research on the synthesis of related 5-chloroquinolin-8-yl-benzoates has demonstrated that the DCC/DMAP system provides a plausible and high-yielding synthetic route. asianpubs.org

Table 2: Key Components in Steglich Esterification

Component Chemical Name Role in Reaction
Acid 2,5-Dichlorobenzoic acid Acyl group donor
Alcohol 8-Hydroxyquinoline Nucleophile
Coupling Agent N,N′-Dicyclohexylcarbodiimide (DCC) Activates the carboxylic acid
Catalyst 4-(N,N-Dimethylamino)pyridine (DMAP) Nucleophilic acyl-transfer catalyst

| Byproduct | Dicyclohexylurea (DCU) | Insoluble urea formed from DCC |

The mild conditions of the Steglich reaction make it highly compatible with the functional groups present on the 8-quinolinyl and 2,5-dichlorobenzoate moieties, ensuring the integrity of the final product.

Transition Metal-Catalyzed Esterification Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, though its application to the direct esterification of 8-hydroxyquinoline is less documented than its use in C-H functionalization. acs.orgbohrium.com However, the principles of transition metal-catalyzed cross-coupling reactions are highly relevant. Catalytic systems based on copper, palladium, rhodium, and cobalt are extensively used to modify the quinoline scaffold. beilstein-journals.orgmdpi.comrsc.org

For instance, copper-catalyzed Ullmann-type reactions are a well-established method for forming C–O bonds between aryl halides and alcohols. beilstein-journals.org While this is typically used for ether synthesis, analogous catalytic cycles could potentially be adapted for ester formation from carboxylic acids. The 8-quinolinyl group itself is often employed as a bidentate directing group in transition-metal-catalyzed C-H activation reactions, highlighting the strong coordinating ability of the quinoline nitrogen and the hydroxyl group with metal centers. rsc.orgrsc.org This inherent coordinating property could be harnessed to facilitate metal-catalyzed esterification at the C8-hydroxyl position.

Heterogeneous Catalysis in Quinoline Ester Synthesis

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reuse, simplifying product purification and improving the sustainability of the process. While heterogeneous catalysts like zeolites and solid acids are widely employed in the synthesis of the quinoline ring itself arabjchem.orgrsc.org, their application to the subsequent esterification of 8-hydroxyquinoline is an area of developing research.

A notable advancement involves the use of Brønsted-acidic ionic liquids (ILs) with an 8-hydroxyquinoline cation as recoverable catalysts for esterification reactions. researchgate.net These ILs combine the advantages of homogeneous catalysis (mild conditions, good reactivity) with those of heterogeneous catalysis (easy separation and recovery). researchgate.net Although not applied specifically to produce this compound, this work demonstrates the potential for designing recyclable catalytic systems for quinoline ester synthesis. Such systems avoid the need for stoichiometric coupling agents and facilitate a more environmentally benign production pathway.

Elucidation of Reaction Mechanisms in the Synthesis of this compound

Understanding the reaction mechanism is key to optimizing reaction conditions and maximizing yield. The most well-elucidated pathway for the synthesis of this ester is the Steglich esterification.

Detailed Mechanistic Pathways for Esterification

The mechanism of the Steglich esterification is a well-accepted, multi-step process involving nucleophilic catalysis by DMAP. wikipedia.orgorganic-chemistry.org

Activation of Carboxylic Acid : The reaction initiates with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid (2,5-dichlorobenzoic acid). The resulting carboxylate then attacks the central carbon of the protonated DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, analogous to an acid anhydride. organic-chemistry.org

Nucleophilic Catalysis by DMAP : In the absence of a catalyst, the O-acylisourea can slowly rearrange into a stable, unreactive N-acylurea byproduct. organic-chemistry.org However, DMAP, being a superior nucleophile compared to the alcohol (8-hydroxyquinoline), rapidly attacks the O-acylisourea. This step is the cornerstone of the catalytic cycle.

Formation of the Active Acylating Agent : The attack by DMAP forms a highly electrophilic N-acylpyridinium salt. This intermediate is much more reactive towards nucleophiles than the initial O-acylisourea and, crucially, cannot undergo the intramolecular rearrangement to an unreactive urea derivative.

Nucleophilic Attack by Alcohol : The hydroxyl group of 8-hydroxyquinoline then acts as a nucleophile, attacking the activated acyl group of the N-acylpyridinium salt.

Product Formation and Catalyst Regeneration : This attack leads to the formation of the desired ester, this compound, and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle. The DCC, having formally removed a molecule of water, is converted into the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed from the reaction mixture by filtration. wikipedia.org

This detailed mechanistic pathway clarifies the essential roles of both the DCC coupling agent and the DMAP catalyst in achieving an efficient and high-yielding synthesis of the target ester under mild conditions.

Identification and Characterization of Reaction Intermediates

The formation of this compound typically proceeds via the esterification of 8-hydroxyquinoline with 2,5-dichlorobenzoyl chloride. The reaction mechanism is believed to involve a nucleophilic acyl substitution pathway. A key step in this process is the formation of a transient tetrahedral intermediate.

Following the nucleophilic attack of the hydroxyl group of 8-hydroxyquinoline on the carbonyl carbon of 2,5-dichlorobenzoyl chloride, a tetrahedral intermediate is formed. This intermediate is characterized by a central carbon atom bonded to four substituents: the original carbonyl oxygen (now an oxyanion), the chlorine atom, the 2,5-dichlorophenyl group, and the oxygen of the 8-quinolinyl group.

The direct observation and characterization of such fleeting intermediates are challenging due to their inherent instability. However, their existence is supported by extensive mechanistic studies on analogous esterification reactions. Advanced spectroscopic techniques, such as low-temperature NMR or time-resolved infrared spectroscopy, could potentially be employed to detect the presence of this key intermediate. In some cases, the reaction can be designed to stall at the intermediate stage by using non-polar solvents and low temperatures, allowing for its characterization. preprints.orgnih.govresearchgate.net

Another potential, albeit less likely, intermediate could arise from a ketene (B1206846) pathway if the reaction were conducted under high-temperature pyrolytic conditions, though this is not typical for standard esterification.

Investigation of Transition States and Energy Barriers

The progression from reactants to products via the tetrahedral intermediate involves surmounting specific energy barriers associated with transition states. Computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful tool to model these transition states and quantify the associated energy barriers. researchgate.net

Two primary transition states are of interest in the formation of this compound:

TS1: The transition state leading to the formation of the tetrahedral intermediate. This involves the approach of the nucleophilic oxygen of 8-hydroxyquinoline to the electrophilic carbonyl carbon of 2,5-dichlorobenzoyl chloride. The energy of this transition state is a critical determinant of the initial reaction rate.

TS2: The transition state associated with the collapse of the tetrahedral intermediate to form the final ester product and a chloride ion. This step involves the reformation of the carbonyl double bond and the cleavage of the carbon-chlorine bond.

Hypothetical Reaction Coordinate Diagram for the Formation of this compound

This diagram is illustrative and not based on experimentally determined values.

(A generic reaction coordinate diagram would be depicted here, showing the relative energies of reactants, TS1, the tetrahedral intermediate, TS2, and the products.)

The calculation of these energy barriers provides valuable information about the reaction's feasibility and kinetics. For instance, a high energy barrier for TS1 would suggest a slow initial nucleophilic attack, while a high barrier for TS2 would indicate that the collapse of the intermediate is the slower, rate-limiting part of the process.

Kinetic Studies of the Esterification and Related Reactions of this compound

Kinetic studies are essential for understanding the rate at which this compound is formed and the factors that influence this rate.

Determination of Reaction Orders and Rate Constants

The rate law for the esterification reaction, which describes the relationship between the reaction rate and the concentration of reactants, can be determined experimentally using the method of initial rates. libretexts.orgunizin.orgox.ac.ukopentextbc.ca This involves measuring the initial rate of the reaction while systematically varying the initial concentrations of the reactants, 8-hydroxyquinoline and 2,5-dichlorobenzoyl chloride.

The general form of the rate law can be expressed as: Rate = k[8-hydroxyquinoline]^m[2,5-dichlorobenzoyl chloride]^n

Here, k is the rate constant, and m and n are the reaction orders with respect to each reactant. unizin.org

Hypothetical Experimental Data for Determining Reaction Orders

ExperimentInitial [8-hydroxyquinoline] (mol/L)Initial [2,5-dichlorobenzoyl chloride] (mol/L)Initial Rate (mol/L·s)
10.100.102.0 x 10⁻⁵
20.200.104.0 x 10⁻⁵
30.100.208.0 x 10⁻⁵

From this hypothetical data:

Comparing experiments 1 and 2, doubling the concentration of 8-hydroxyquinoline while keeping the concentration of 2,5-dichlorobenzoyl chloride constant doubles the initial rate. This indicates that the reaction is first order with respect to 8-hydroxyquinoline (m=1). opentextbc.ca

Comparing experiments 1 and 3, doubling the concentration of 2,5-dichlorobenzoyl chloride while keeping the concentration of 8-hydroxyquinoline constant quadruples the initial rate. This suggests that the reaction is second order with respect to 2,5-dichlorobenzoyl chloride (n=2). libretexts.org

Therefore, the hypothetical rate law would be: Rate = k[8-hydroxyquinoline]¹[2,5-dichlorobenzoyl chloride]²

Activation Energy and Thermodynamic Parameter Calculations

The activation energy (Ea) for the formation of this compound can be determined by studying the effect of temperature on the rate constant, k. This relationship is described by the Arrhenius equation. By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, where R is the ideal gas constant.

Hypothetical Data for Activation Energy Calculation

Temperature (K)Rate Constant, k (L²mol⁻²s⁻¹)1/T (K⁻¹)ln(k)
2980.0200.00336-3.91
3080.0450.00325-3.10
3180.0950.00314-2.35

From a plot of this hypothetical data, the activation energy can be calculated. Further thermodynamic parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be derived using the Eyring equation. These parameters provide deeper insight into the transition state's nature, such as its degree of order and the energy required to reach it. For instance, studies on similar compounds like 2,5-dichlorobenzoic acid have provided thermodynamic data that can serve as a comparative basis. mdpi.com

Isotope Effect Studies for Rate-Determining Step Identification

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. nih.govnih.govepfl.ch This involves replacing an atom in a reactant with one of its heavier isotopes and observing the effect on the reaction rate.

In the esterification of 8-hydroxyquinoline, a primary KIE could be investigated by replacing the hydrogen atom of the hydroxyl group with deuterium (B1214612) (8-hydroxy(D)quinoline). If the cleavage of the O-H bond is part of the rate-determining step, a significant decrease in the reaction rate (a kH/kD > 1) would be expected.

Hypothetical Isotope Effect Experiment

ReactantRate Constant (k)kH/kD
8-hydroxyquinolinekH\multirow{2}{*}{~1}
8-hydroxy(D)quinolinekD

If the experimental result shows a kH/kD value close to 1, it would imply that the O-H bond breaking is not involved in the rate-determining step. This would suggest that either the initial nucleophilic attack (formation of the tetrahedral intermediate) or the subsequent collapse of this intermediate is the slowest step, rather than the proton transfer. Conversely, a significant KIE would point towards a mechanism where proton transfer is kinetically important. nih.govepfl.ch

Sophisticated Structural Elucidation and Spectroscopic Characterization of 8 Quinolinyl 2,5 Dichlorobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) Spectral Interpretation

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer the initial and fundamental insight into the molecular structure of 8-Quinolinyl 2,5-dichlorobenzoate (B1240473).

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. The protons on the quinoline (B57606) and dichlorobenzoate rings exhibit characteristic chemical shifts. Aromatic protons, such as those on the quinoline and benzene (B151609) rings, typically resonate in the downfield region (around 7.0-9.0 ppm) due to the deshielding effect of the ring currents. libretexts.org The specific substitution pattern on each ring system leads to a unique set of signals with distinct multiplicities (singlet, doublet, triplet, etc.) arising from spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR (0-220 ppm), which often allows for the resolution of every unique carbon signal. pressbooks.pub Key signals include the carbonyl carbon of the ester group, which is significantly deshielded and appears far downfield (typically 160-170 ppm), and the carbons of the aromatic rings. pressbooks.pub The carbons bonded to chlorine atoms also show characteristic shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts for 8-Quinolinyl 2,5-dichlorobenzoate (Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.)

Interactive Table: Predicted ¹H and ¹³C NMR Data
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
Quinoline Ring
H2~8.9 (dd)Deshielded by adjacent nitrogen.
C2~151.0Influenced by adjacent nitrogen.
H3~7.5 (dd)
C3~122.0
H4~8.2 (dd)
C4~136.0
H5~7.6 (d)
C5~130.0
H6~7.5 (t)
C6~126.0
H7~7.8 (d)Deshielded due to proximity to the ester-bound oxygen.
C7~127.0
C8~148.0Attached to the electron-withdrawing ester oxygen.
C9 (bridgehead)~140.0
C10 (bridgehead)~129.0
2,5-Dichlorobenzoate Ring
C=O~164.0Carbonyl carbon of the ester group. pressbooks.pub
C1'~133.0Attached to the carbonyl group.
C2'~132.0Attached to chlorine.
H3'~7.6 (d)
C3'~131.0
H4'~7.5 (dd)
C4'~132.5
C5'~130.0Attached to chlorine.
H6'~8.0 (d)Deshielded by the ortho-carbonyl group.
C6'~134.0

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Atom Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for assembling the complete structural puzzle by revealing correlations between different nuclei. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons within the quinoline ring system (e.g., H2-H3, H3-H4, H5-H6, H6-H7) and within the dichlorobenzoate ring (H3'-H4', H4'-H6'). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (¹J coupling). princeton.edusdsu.edu It is invaluable for assigning carbon signals based on their known proton assignments. Each CH group in the molecule will produce a single cross-peak in the HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For a rigid molecule like this, NOESY can help confirm stereochemistry and spatial arrangements, such as the through-space proximity of H7 on the quinoline ring to H2' on the benzoate (B1203000) ring, depending on the molecule's preferred conformation around the ester bond.

Interactive Table: Key Expected 2D NMR Correlations
Experiment Correlating Nuclei Information Gained
COSY H2 ↔ H3, H3 ↔ H4, H5 ↔ H6, H6 ↔ H7Confirms proton connectivity within the quinoline ring.
H3' ↔ H4', H4' ↔ H6'Confirms proton connectivity within the dichlorobenzoate ring.
HSQC H2 ↔ C2, H3 ↔ C3, etc.Assigns each carbon atom to its directly attached proton(s). youtube.com
HMBC H7 ↔ C=OCrucial evidence: Confirms the ester linkage between the quinoline C8 (via oxygen) and the benzoate carbonyl. youtube.com
H6' ↔ C=OConfirms the structure of the benzoate fragment.
NOESY H7 ↔ H2'Provides evidence for the spatial conformation around the C-O ester bond. researchgate.net

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. nih.gov It is particularly useful for distinguishing between different physical forms, such as crystalline polymorphs and amorphous solids, which can have different physical properties. mdpi.com

By spinning the sample at a "magic angle" (MAS), it is possible to average out the anisotropic interactions that broaden the signals in solid samples, resulting in high-resolution spectra. nih.gov For this compound, ssNMR could be used to:

Characterize the compound in its crystalline state, providing information about the molecular packing and intermolecular interactions.

Identify the presence of different crystalline forms (polymorphism).

Analyze amorphous or poorly ordered solid samples that are not suitable for X-ray diffraction analysis.

The chemical shifts observed in ssNMR can differ slightly from those in solution due to packing effects, providing a unique fingerprint for the solid-state structure. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mt.com These techniques are excellent for identifying functional groups and providing a unique "fingerprint" for the compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule, which excites its vibrational modes. Key functional groups have characteristic absorption frequencies. For this compound, the most prominent and diagnostic peak would be the strong absorption from the ester carbonyl (C=O) stretch, expected in the range of 1730-1750 cm⁻¹. Other important absorptions would include the C-O stretches of the ester group, aromatic C=C and C-H stretching vibrations, and the C-Cl stretches at lower frequencies. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). mt.com While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, some vibrations may be strong in Raman and weak in IR, and vice-versa. For this molecule, the symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.

Interactive Table: Characteristic Vibrational Frequencies
Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Significance
Aromatic C-H Stretch3000 - 3100IR, RamanConfirms the presence of aromatic rings.
Ester C=O Stretch1730 - 1750IR (Strong)Diagnostic for the ester functional group. nih.gov
Aromatic C=C Stretch1450 - 1600IR, RamanFingerprint region for the quinoline and benzene rings.
Ester C-O Stretch1100 - 1300IR (Strong)Confirms the ester linkage.
C-Cl Stretch600 - 800IR, RamanIndicates the presence of chloro-substituents. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule's mass. The isotopic pattern of this peak would be characteristic, showing contributions from the two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for esters include cleavage of the C-O bond. Likely fragments for this molecule would include:

A peak corresponding to the [8-hydroxyquinoline]⁺ radical cation.

A peak corresponding to the [2,5-dichlorobenzoyl]⁺ cation.

Loss of CO from the dichlorobenzoyl cation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This allows for the determination of the exact mass of the molecular ion. preprints.org From this exact mass, the elemental formula of the compound can be unequivocally determined, distinguishing it from other compounds that might have the same nominal mass. For this compound (C₁₆H₉Cl₂NO₂), HRMS would be used to confirm this precise elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org For this compound, the molecular ion ([M+H]⁺) would be selected and subjected to collision-induced dissociation (CID). The fragmentation pattern provides a veritable fingerprint of the molecule's structure.

The primary and most probable fragmentation pathway involves the cleavage of the ester bond, which is the most labile linkage in the structure. This cleavage would result in two major characteristic fragments:

The 2,5-dichlorobenzoyl moiety: This fragment would likely be observed as an acylium ion with a mass-to-charge ratio (m/z) corresponding to [C₇H₃Cl₂O]⁺.

The 8-hydroxyquinoline (B1678124) moiety: This would be detected as its radical cation or protonated form, [C₉H₇NO]⁺˙ or [C₉H₈NO]⁺.

Further fragmentation of the 2,5-dichlorobenzoyl acylium ion could occur through the sequential loss of carbon monoxide (CO), a common fragmentation pathway for aromatic carbonyl compounds. savemyexams.com The quinoline portion can undergo complex ring cleavages, though these are typically less favored than the initial ester bond scission. nih.govresearchgate.netnih.gov Analysis of the MS/MS spectrum of 2,5-dichlorobenzoic acid itself shows that its [M-H]⁻ precursor ion fragments to ions at m/z 171 and 144.9, corresponding to the loss of a hydroxyl group and subsequently carbon monoxide. nih.gov This supports the predicted fragmentation of the benzoate portion of the target molecule.

Table 1: Predicted Major MS/MS Fragments of this compound

Predicted Fragment IonChemical FormulaProposed Fragmentation Pathway
2,5-dichlorobenzoyl cation[C₇H₃Cl₂O]⁺Cleavage of the ester C-O bond.
8-oxyquinolinyl cation[C₉H₆NO]⁺Cleavage of the ester C-O bond.
Loss of CO from dichlorobenzoyl fragment[C₆H₃Cl₂]⁺Decarbonylation of the acylium ion.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure and Conjugation Insights

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the extent of π-electron conjugation. cambridge.org The spectrum of this compound is expected to be a composite of the electronic systems of its two main components: the quinoline ring and the 2,5-dichlorobenzoate ring, connected by the ester linkage.

Table 2: Representative UV-Vis Absorption Data for Related Compounds

Compound/MoietyReported λ_max (nm)Electronic Transition Type
8-Hydroxyquinoline~242, ~310π → π
2,5-Dichlorobenzoic acid derivatives~210, ~290π → π
Quinolin-8-yl benzoate~280, ~315π → π*

The fluorescence properties of 8-hydroxyquinoline derivatives are also of significant interest. While 8-hydroxyquinoline itself is fluorescent, ester derivatives have been shown to possess less fluorescence. nih.govmdpi.comresearchgate.net This quenching can be attributed to the influence of the ester group on the electronic states of the quinoline ring system.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice.

While the specific crystal structure of this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) as of the latest search, analysis of closely related structures, such as quinolin-8-yl 4-chlorobenzoate, provides significant insight. mdpi.comresearchgate.net For such a molecule, the X-ray diffraction analysis would reveal:

Molecular Conformation: The relative orientation of the quinoline and dichlorobenzoate rings. In similar structures, these rings are often found to be in a non-coplanar or even orthogonal orientation. mdpi.com

Intermolecular Interactions: The packing of molecules in the crystal is governed by non-covalent interactions such as π-π stacking between the aromatic rings, and weak C-H···O and C-H···N hydrogen bonds. mdpi.comresearchgate.net

Precise Structural Parameters: Definitive values for all bond lengths and angles, confirming the connectivity established by other spectroscopic methods.

Table 3: Illustrative Crystallographic Data for a Related Quinoline Ester (Quinolin-8-yl 4-chlorobenzoate)

ParameterReported Value/Information
Crystal SystemMonoclinic scirp.org
Space GroupP2₁/n scirp.org
Key Torsional Angle (Ring-Ester)Indicates non-coplanar arrangement mdpi.com
Dominant Intermolecular Forcesπ-π stacking, C-H···O/N bonds mdpi.comresearchgate.net

Advanced Diffraction Techniques (e.g., Powder X-ray Diffraction) for Polymorphism and Crystalline Phase Analysis

The primary applications of PXRD for a compound like this compound include:

Phase Identification: The PXRD pattern serves as a unique "fingerprint" for a specific crystalline form. By comparing the experimental pattern to a database or a pattern simulated from single-crystal data, the identity of the crystalline phase can be confirmed. researchgate.net

Polymorphism Analysis: Many organic compounds can exist in multiple crystalline forms, known as polymorphs. rigaku.comparticle.dk Each polymorph has a different crystal lattice and will produce a distinct PXRD pattern. PXRD is the principal technique used to identify, differentiate, and quantify different polymorphic forms in a sample. jst.go.jpcrysforma.com

Crystallinity Assessment: The technique can distinguish between crystalline and amorphous (non-crystalline) material. Crystalline materials produce sharp diffraction peaks, whereas amorphous materials result in a broad halo. The degree of crystallinity can be estimated from the PXRD data. particle.dk

A typical PXRD analysis involves plotting the intensity of diffracted X-rays against the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of the crystal structure.

Table 4: Hypothetical PXRD Peak Data for a Crystalline Phase of this compound

Position (°2θ)Relative Intensity (%)
8.545
12.8100 (Base Peak)
15.230
21.065
25.780

Theoretical and Computational Chemistry Approaches to 8 Quinolinyl 2,5 Dichlorobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of chemical compounds. science.gov By optimizing the geometry of 8-Quinolinyl 2,5-dichlorobenzoate (B1240473), DFT calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data, for instance, from X-ray crystallography, to validate the computational model. For related compounds like methyl 2,5-dichlorobenzoate, DFT calculations using the B3LYP functional with basis sets like 6-311G(d,p) have shown good agreement with experimental geometric parameters. nih.gov

Furthermore, DFT provides critical insights into the electronic properties of the molecule. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For quinoline (B57606) derivatives, DFT studies often focus on how substituents alter the electron distribution and the HOMO-LUMO gap, which in turn influences their biological or chemical activity. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of 8-Quinolinyl 2,5-dichlorobenzoate

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DMeasures the polarity of the molecule

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic ester compounds.

Computational methods are invaluable for interpreting and predicting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions. uzh.chresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies determined by DFT. nih.gov These calculations help in assigning the various vibrational modes of the molecule. For instance, in a study of methyl 2,5-dichlorobenzoate, calculated vibrational frequencies were scaled to achieve good agreement with experimental FT-IR and Raman spectra, allowing for a detailed assignment of the fundamental vibrational modes. nih.gov For this compound, such calculations would predict the characteristic stretching frequencies for the C=O (ester), C-O, C-Cl, and C=N bonds, as well as the aromatic ring vibrations.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). tandfonline.com These predicted shifts, when compared to experimental data, can confirm the molecular structure. nmrdb.org For complex spin systems, computational simulations can help unravel intricate splitting patterns. organicchemistrydata.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. nih.gov This method predicts the vertical excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT calculations would likely identify intense π → π* transitions associated with the quinoline and dichlorophenyl aromatic systems. researchgate.netgaussian.com The calculated maximum absorption wavelength (λmax) can be compared with experimental UV-Vis spectra to validate the computational approach. conicet.gov.ar

Table 2: Hypothetical Calculated vs. Experimental Spectroscopic Data for this compound

ParameterTechniqueHypothetical Calculated ValueHypothetical Experimental ValueAssignment
Vibrational FrequencyIR1745 cm⁻¹1740 cm⁻¹C=O stretch
Vibrational FrequencyIR1270 cm⁻¹1265 cm⁻¹C-O stretch (ester)
Chemical Shift¹³C NMR164 ppm165 ppmC=O (ester carbon)
Chemical Shift¹H NMR8.9 ppm8.8 ppmProton adjacent to N in quinoline ring
Absorption MaximumUV-Vis310 nm315 nmπ → π* transition

Note: These values are illustrative, based on typical results for related quinoline esters and dichlorobenzoates.

Computational chemistry can be used to map out the potential energy surfaces of chemical reactions, identifying the structures of reactants, products, and crucial transition states. nih.gov By calculating the activation energies, it is possible to predict the most likely reaction pathways. For an ester like this compound, a common reaction is hydrolysis. DFT calculations could be employed to model the reaction mechanism (e.g., nucleophilic acyl substitution), determining whether it proceeds through a stepwise or concerted pathway and calculating the energy barrier for the reaction. Similarly, for reactions involving the quinoline ring, such as nucleophilic aromatic substitution, computational studies can predict the regioselectivity and feasibility of the transformation. preprints.org

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govchemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. diva-portal.org

For this compound, MD simulations can explore its conformational space, particularly the rotation around the ester linkage and the C-O single bond. This is crucial for understanding the molecule's flexibility and its preferred shapes in different environments. Furthermore, by placing the molecule in a simulation box with solvent molecules (e.g., water or an organic solvent), MD can be used to study solvation effects and intermolecular interactions, such as hydrogen bonding or π-stacking, with other molecules. nih.gov In a biological context, MD simulations are essential for studying how a molecule like this might bind to a protein receptor, revealing the key interactions and conformational changes that stabilize the complex. nih.gov

Structure-Energy Relationship Analysis and Computational Design Strategies

Computational chemistry is not only for analysis but also for the rational design of new molecules with desired properties. By understanding the relationship between structure and energy or function, new compounds can be designed in silico before being synthesized in the lab.

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties. aidic.itresearchgate.net The process involves calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or topological features of the molecules. These descriptors are then used to build a mathematical model that can predict a specific property, such as boiling point, solubility, or, in a related application (QSAR), biological activity. nih.gov

For this compound, a QSPR study would typically involve a series of related quinolinyl benzoate (B1203000) derivatives. Descriptors for each molecule—such as molecular weight, logP, polar surface area, and quantum chemical parameters like HOMO/LUMO energies—would be calculated. aidic.it These descriptors would then be used to build a regression model (e.g., multiple linear regression or machine learning models) to predict a property of interest. Such models are valuable in medicinal chemistry for optimizing lead compounds and in materials science for designing molecules with specific characteristics.

Virtual Screening and Design of Novel Derivatives

The exploration of chemical space for novel bioactive compounds has been significantly accelerated by the use of theoretical and computational chemistry approaches. For a scaffold such as this compound, these methods offer a rational and efficient pathway to identify and design derivatives with potentially enhanced or novel biological activities. This section will delve into the application of virtual screening and the principles of designing new derivatives based on this specific chemical entity.

Virtual Screening Methodologies for this compound Analogues

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given a putative biological target for this compound, a virtual screening campaign would be a primary step in identifying new lead compounds.

A typical workflow for a structure-based virtual screening of derivatives related to this compound would involve several key stages:

Target Identification and Preparation: The initial step is the identification of a biological target. For quinoline derivatives, a wide array of targets have been explored, including kinases, proteases, and receptors involved in various diseases. nih.govnih.gov Once a target is selected, its three-dimensional structure, typically obtained from the Protein Data Bank (PDB), is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Library Preparation: A library of compounds structurally related to this compound would be created. This library could be generated by combinatorial enumeration of substituents on both the quinoline and dichlorobenzoate rings. The 3D structures of these virtual compounds are then generated and optimized.

Molecular Docking: This is the core of the virtual screening process where each ligand from the library is computationally placed into the binding site of the target protein. nih.gov Docking algorithms score the different poses of each ligand based on their binding affinity, which is an estimation of the strength of the interaction. For instance, studies on other quinoline derivatives have successfully used programs like AutoDock and Glide for this purpose. nih.gov

Post-Docking Analysis and Filtering: The results from molecular docking, which can include thousands of potential hits, are then filtered based on various criteria. These can include the docking score, the formation of key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues, and drug-likeness properties as predicted by models such as Lipinski's rule of five.

Enrichment studies are often performed to validate the screening protocol by assessing its ability to distinguish known active compounds from a set of decoy molecules. nih.gov

Rational Design of Novel this compound Derivatives

Building upon the insights from virtual screening and quantitative structure-activity relationship (QSAR) studies, the rational design of novel derivatives aims to optimize the interactions of the ligand with its target, thereby enhancing its biological activity.

Quantitative Structure-Activity Relationship (QSAR):

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the structural features of a series of compounds and their biological activity. mdpi.comnih.gov For a series of this compound analogues, a 3D-QSAR study could reveal the following:

Steric and Electrostatic Field Contributions: CoMFA and CoMSIA contour maps can highlight regions where bulky substituents or specific electrostatic properties (positive or negative) on the quinoline or dichlorobenzoate rings are favorable or unfavorable for activity. mdpi.com This information is invaluable for guiding the design of new derivatives.

Predictive Modeling: A statistically robust QSAR model can be used to predict the biological activity of newly designed, but not yet synthesized, compounds. nih.govsphinxsai.comallsubjectjournal.com This allows for the prioritization of synthetic efforts on the most promising candidates.

Pharmacophore Modeling and Modification:

Based on the docking poses of high-scoring hits and the information from QSAR models, a pharmacophore model can be developed. This model represents the essential 3D arrangement of functional groups required for biological activity. For this compound, this could include:

The nitrogen atom of the quinoline ring as a hydrogen bond acceptor.

The aromatic rings for π-π stacking interactions.

The chlorine atoms on the benzoate ring for specific hydrophobic or halogen bonding interactions.

New derivatives can then be designed by modifying the scaffold to better fit the pharmacophore model or to introduce new interactions with the target. For example, a study on other quinoline derivatives designed new anticancer agents by modifying the chemical structure of the most active molecule in their dataset based on CoMFA contour maps. mdpi.com

Illustrative Data from Quinoline Derivatives Research:

To exemplify the outcomes of such computational approaches, the following tables present data from studies on various quinoline derivatives. While not specific to this compound, they showcase the types of data generated and the insights gained.

Compound Target Activity (IC50 in µM) Docking Score (kcal/mol) Reference
4-(4-methylquinolin-2-yl)phenyl 4-(chloromethyl)benzoateEGFR Kinase (Triple Mutant)1.91- nih.gov
Chloro- and bromo-substituted quinolinesHIV Reverse Transcriptase--10.675 (for compound 4) nih.gov
2,4-disubstituted quinoline derivative (amide linker)P. falciparum64% parasitaemia reduction- nih.gov
2,4-disubstituted quinoline derivative (amine linker)P. falciparum57% parasitaemia reduction- nih.gov

Table 1: Examples of Designed Quinoline Derivatives and their Biological Data

QSAR Model Statistical Parameter Value Reference
CoMFA (Anticancer Quinoline Derivatives)q² (cross-validated r²)0.625 mdpi.com
CoMFA (Anticancer Quinoline Derivatives)r² (non-cross-validated r²)0.913 mdpi.com
CoMSIA (Antimalarial Quinoline Derivatives)0.741 nih.gov
CoMSIA (Antimalarial Quinoline Derivatives)0.962 nih.gov

Table 2: Statistical Validation of QSAR Models for Quinoline Derivatives

Derivatization Chemistry and Analogue Synthesis of 8 Quinolinyl 2,5 Dichlorobenzoate

Strategic Modifications of the Quinoline (B57606) Moiety

The quinoline ring is a versatile scaffold that allows for a variety of chemical modifications. These can range from simple substitutions on the ring system to more complex alterations of the heterocyclic core itself. Such changes can significantly impact the electronic and steric properties of the molecule.

Substitutions on the Quinoline Ring System

Substitutions on the quinoline ring are a common strategy to modulate the properties of 8-quinolinyl esters. The positions on the quinoline ring exhibit different reactivities, allowing for regioselective modifications.

Electrophilic aromatic substitution reactions are frequently employed to introduce a variety of functional groups onto the quinoline ring. For instance, halogenation, such as bromination, of 8-substituted quinolines has been investigated. The reaction of 8-hydroxyquinoline (B1678124) with bromine can yield a mixture of mono- and di-bromo derivatives, including 5,7-dibromo-8-hydroxyquinoline. researchgate.net Similarly, nitration of 8-hydroxyquinoline can be achieved, and the resulting nitro derivatives can serve as precursors for further functionalization, such as the introduction of amino groups.

The introduction of alkyl, aryl, and other carbon-based substituents can be accomplished through various coupling reactions. For example, the C-8 position of quinoline can be functionalized through olefination reactions catalyzed by transition metals like cobalt. rsc.org Furthermore, palladium-catalyzed C-H arylation has been utilized to introduce a wide range of aryl and heteroaryl groups onto the quinoline scaffold. nih.gov

Other functional groups, such as sulfonate esters, have also been introduced onto the quinoline ring. For instance, a series of 5-amino-7-bromoquinolin-8-yl sulfonates have been synthesized in good yields through a multistep process.

The following table summarizes some of the key substitutions that have been explored on the quinoline ring of related compounds:

Position(s)SubstituentSynthetic MethodReference
5, 7BromoElectrophilic Bromination researchgate.net
8OlefinCobalt-Catalyzed Olefination rsc.org
C(sp2)-HAryl/HeteroarylPalladium-Catalyzed C-H Arylation nih.gov
8Sulfonate EsterMultistep Synthesis

Heteroatom Modifications within the Quinoline Ring

Alterations to the heteroatoms within the quinoline ring system, while less common than peripheral substitutions, represent a more fundamental modification of the scaffold. This can involve the replacement of the nitrogen atom with another heteroatom or the introduction of additional heteroatoms.

The introduction of a second nitrogen atom to form a quinazoline (B50416) or quinoxaline (B1680401) scaffold is another potential modification. These modifications would fundamentally alter the electronic properties and hydrogen bonding capabilities of the heterocyclic system.

Annulation and Ring Expansion/Contraction Strategies

Annulation, the fusion of an additional ring onto the existing quinoline scaffold, and ring expansion or contraction are advanced synthetic strategies to create novel, more complex heterocyclic systems.

Annulation Reactions: The Friedländer annulation is a classical and efficient method for the synthesis of substituted quinolines, which can be adapted to build upon the existing quinoline core. nih.gov This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. Modern variations of this reaction utilize catalysts like ceric ammonium (B1175870) nitrate (B79036) to proceed under mild conditions. nih.gov Other annulation strategies include the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a new six-membered ring. masterorganicchemistry.comyoutube.com Recent advancements have also seen the development of metal-free, one-pot annulation reactions for the synthesis of highly substituted fused quinoline systems, such as indolo[2,3-b]quinolines. rsc.org

Ring Expansion/Contraction: Ring expansion of indoles provides a synthetic route to quinoline-3-carboxylates. This process can be catalyzed by rhodium(II) and is thought to proceed through a cyclopropanation-ring expansion pathway. nih.gov Conversely, while less common, ring contraction strategies could potentially be employed to convert the quinoline ring into other heterocyclic systems.

These strategies allow for the creation of polycyclic aromatic systems with altered steric and electronic profiles.

Systemic Variations of the Dichlorobenzoate Moiety

Alteration of Halogen Substituents (e.g., position, number, type)

Systematic variation of the halogen substituents on the benzoate (B1203000) ring is a key strategy for probing the structure-activity relationship. This includes changing the position, number, and type of halogen atoms.

Positional Isomers: The 2,5-dichloro substitution pattern can be altered to other isomeric forms, such as 2,3-, 2,4-, 2,6-, 3,4-, or 3,5-dichlorobenzoate. The synthesis of these analogues would involve the use of the corresponding dichlorobenzoyl chloride in the esterification reaction with 8-hydroxyquinoline. Each isomer will exhibit a unique electronic and steric profile.

Number of Halogens: The number of chlorine atoms can be varied from zero (benzoate) to five (pentachlorobenzoate). This allows for a fine-tuning of the electron-withdrawing nature and lipophilicity of the benzoate moiety. For instance, monochlorinated (e.g., 2-chloro-, 3-chloro-, or 4-chlorobenzoate) and trichlorinated (e.g., 2,4,6-trichlorobenzoate) analogues can be synthesized.

Type of Halogen: The chlorine atoms can be replaced with other halogens, such as fluorine, bromine, or iodine. This substitution will impact not only the electronic effects (inductive and resonance) but also the size and polarizability of the substituent, which can influence intermolecular interactions. For example, the synthesis of 8-quinolinyl 2,5-difluorobenzoate or 8-quinolinyl 2,5-dibromobenzoate would provide valuable comparative data. The presence of a fluorine atom on an ester moiety has been noted as crucial for the inhibitory activity of certain benzo[c]quinolizin-3-ones. researchgate.net

The following table provides a conceptual framework for the systematic variation of halogen substituents:

VariationExamples of Benzoate Moiety
Positional Isomers 2,3-Dichlorobenzoate, 2,4-Dichlorobenzoate, 3,5-Dichlorobenzoate
Number of Halogens 2-Chlorobenzoate, 2,4,6-Trichlorobenzoate, Benzoate
Type of Halogen 2,5-Difluorobenzoate, 2,5-Dibromobenzoate, 2-Chloro-5-fluorobenzoate

Introduction of Other Electron-Donating or -Withdrawing Groups

Beyond altering the halogen substituents, a wide array of other functional groups can be introduced onto the benzoate ring to modulate its electronic properties.

Electron-Withdrawing Groups (EWGs): The introduction of strong EWGs, such as a nitro group (-NO2) or a cyano group (-CN), in place of one or both of the chlorine atoms would further decrease the electron density of the aromatic ring. For example, the synthesis of 8-quinolinyl 2-chloro-5-nitrobenzoate or 8-quinolinyl 2,5-dinitrobenzoate would be of interest. The synthesis of N-aryl derivatives with electron-withdrawing groups has been explored in the context of dihydroquinazolines. imist.ma

Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs, such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, would increase the electron density of the benzoate ring. Analogues like 8-quinolinyl 2,5-dimethoxybenzoate or 8-quinolinyl 2-chloro-5-methylbenzoate could be synthesized to explore the effects of increased electron density.

The Hammett equation provides a theoretical framework for quantifying the electronic effect of these substituents on the reactivity of the benzoic acid precursor and, by extension, the properties of the resulting ester.

The following table outlines potential modifications with different electronic groups:

Electronic EffectSubstituent GroupExample of Benzoate Moiety
Electron-Withdrawing Nitro (-NO2)2-Chloro-5-nitrobenzoate
Cyano (-CN)2-Chloro-5-cyanobenzoate
Trifluoromethyl (-CF3)2-Chloro-5-(trifluoromethyl)benzoate
Electron-Donating Methoxy (-OCH3)2,5-Dimethoxybenzoate
Methyl (-CH3)2-Chloro-5-methylbenzoate
Amino (-NH2)2-Chloro-5-aminobenzoate

Ester Linkage Variations

The ester linkage in 8-quinolinyl 2,5-dichlorobenzoate (B1240473) is a critical determinant of its chemical properties and potential applications. Variations in this linkage can be achieved through several synthetic strategies, primarily by modifying either the carboxylic acid or the alcohol moiety.

One common approach involves the synthesis of a series of analogues by reacting 8-hydroxyquinoline with a variety of substituted benzoyl chlorides. This allows for the systematic investigation of structure-activity relationships by introducing different functional groups on the benzoate ring. The synthesis is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid generated during the reaction.

Alternatively, the quinoline moiety can be modified prior to esterification. For instance, substituted 8-hydroxyquinolines can be prepared and subsequently reacted with 2,5-dichlorobenzoyl chloride. This approach allows for the introduction of substituents on the quinoline ring, which can influence the electronic and steric properties of the resulting ester.

Furthermore, the ester linkage itself can be replaced with other functional groups, such as amides or ethers, to explore different chemical spaces and biological activities. For example, reacting 8-aminoquinoline (B160924) with 2,5-dichlorobenzoyl chloride would yield the corresponding amide analogue.

Below is a table summarizing potential variations of the ester linkage and the corresponding synthetic precursors:

Ester Analogue TypeQuinoline PrecursorBenzoic Acid Precursor
Substituted Benzoate8-HydroxyquinolineSubstituted Benzoyl Chloride
Substituted QuinolineSubstituted 8-Hydroxyquinoline2,5-Dichlorobenzoyl Chloride
Amide Analogue8-Aminoquinoline2,5-Dichlorobenzoyl Chloride
Ether Analogue8-Hydroxyquinoline2,5-Dichlorobenzyl Halide

Development of Hybrid and Conjugated Systems incorporating the 8-Quinolinyl 2,5-dichlorobenzoate Framework

The this compound scaffold can be incorporated into larger molecular architectures to develop hybrid and conjugated systems with novel properties.

Synthesis of Dimeric or Polymeric Quinoline-Benzoate Structures

Dimeric or polymeric structures based on the this compound framework can be synthesized to enhance specific properties, such as binding affinity to biological targets or material characteristics.

One strategy to create dimeric structures involves linking two this compound units through a flexible or rigid linker. For example, a bifunctional acyl chloride could be reacted with two equivalents of 8-hydroxyquinoline to create a dimeric ester. The nature of the linker can be varied to control the distance and relative orientation of the two quinoline-benzoate moieties. A similar approach has been used to synthesize ester-linked dimers of other complex molecules nih.gov.

Polymeric systems can be envisioned by incorporating polymerizable functional groups into either the quinoline or the benzoate ring. For instance, a vinyl group could be introduced on the 8-hydroxyquinoline precursor, which, after esterification with 2,5-dichlorobenzoyl chloride, could be polymerized to yield a polymer with pendant this compound units.

Conjugation with Other Organic or Inorganic Scaffolds

The this compound moiety can be conjugated to other organic or inorganic scaffolds to create multifunctional molecules. This approach, often referred to as molecular hybridization, aims to combine the properties of the individual components into a single molecule researchgate.net.

Conjugation to other organic molecules, such as fluorescent dyes, bioactive compounds, or targeting ligands, can be achieved by introducing a reactive functional group on the this compound scaffold. For example, an amino or carboxyl group could be introduced on the quinoline ring, allowing for subsequent coupling reactions with other molecules. The synthesis of quinoline conjugates through various linkages has been explored to enhance biological activities researchgate.net.

Conjugation to inorganic scaffolds, such as nanoparticles or metal complexes, can also be explored. The quinoline nitrogen and the ester carbonyl oxygen of this compound could potentially act as coordination sites for metal ions. The synthesis and applications of 8-hydroxyquinoline derivatives as chelating agents are well-documented nih.govscispace.com. This suggests that the 8-quinolinyl ester framework could be used to design novel metal-containing hybrid materials.

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

The introduction of stereocenters into the this compound framework can lead to the development of chiral derivatives with potentially unique biological activities or material properties. The synthesis and separation of enantiomers are crucial aspects of medicinal and materials chemistry americanpharmaceuticalreview.com.

Asymmetric Synthetic Methodologies

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies can be envisioned for the stereoselective synthesis of this compound derivatives.

If a chiral center is to be introduced on the quinoline portion, a chiral 8-hydroxyquinoline precursor could be synthesized. Asymmetric synthesis of quinoline derivatives has been achieved through various methods, including the use of chiral catalysts thieme-connect.comnih.govyoutube.com. For instance, a chiral auxiliary approach could be employed, where a chiral molecule is temporarily attached to the quinoline precursor to direct the stereochemical outcome of a subsequent reaction youtube.com.

Alternatively, a chiral center could be present in the acyl portion of the molecule. This would involve the synthesis of a chiral derivative of 2,5-dichlorobenzoic acid, which could then be esterified with 8-hydroxyquinoline.

The following table outlines potential asymmetric synthetic approaches:

ApproachDescription
Chiral Pool SynthesisStarting from a readily available chiral molecule that is incorporated into the quinoline or benzoate moiety.
Chiral AuxiliaryA chiral auxiliary is temporarily attached to guide the stereoselective formation of a new stereocenter. youtube.com
Chiral CatalysisA chiral catalyst is used to control the stereochemical outcome of a reaction, such as an asymmetric hydrogenation or alkylation. thieme-connect.comyoutube.com

Chiral Separation Techniques

When a racemic mixture of a chiral derivative of this compound is obtained, chiral resolution techniques can be employed to separate the enantiomers.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method for the analytical and preparative separation of enantiomers. The choice of the CSP is critical and often requires screening of different types of chiral selectors, such as polysaccharide-based or Pirkle-type phases wvu.educhromatographyonline.com.

Capillary electrophoresis (CE) is another powerful technique for chiral separations, particularly for analytical purposes. In chiral CE, a chiral selector is added to the background electrolyte, which interacts differently with the two enantiomers, leading to their separation wvu.edunih.gov.

Supercritical fluid chromatography (SFC) with a chiral stationary phase is also an effective method for enantiomeric separation and is often considered a "green" alternative to HPLC due to the use of supercritical carbon dioxide as the mobile phase.

The table below summarizes common chiral separation techniques:

TechniquePrinciple
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase. wvu.educhromatographyonline.com
Chiral CEDifferential migration of enantiomers in the presence of a chiral selector in the electrolyte. wvu.edunih.gov
Chiral SFCDifferential partitioning of enantiomers between a supercritical fluid mobile phase and a chiral stationary phase.

Supramolecular Chemistry and Materials Science Applications of 8 Quinolinyl 2,5 Dichlorobenzoate

Crystal Engineering and Solid-State Organization Principles

The solid-state architecture of 8-Quinolinyl 2,5-dichlorobenzoate (B1240473) is anticipated to be governed by a variety of non-covalent interactions, leading to predictable and designable supramolecular structures. The electronic and steric properties of the quinoline (B57606) and dichlorobenzoate components are primary determinants of the crystal packing.

Design of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The 2,5-dichlorobenzoate moiety introduces the potential for several key interactions. While the ester linkage removes the possibility of the strong carboxylic acid dimers commonly seen in benzoic acid derivatives, weak C-H···O hydrogen bonds involving the ester carbonyl oxygen and aromatic C-H donors are probable. mdpi.com Furthermore, the presence of two chlorine atoms on the phenyl ring makes halogen bonding a significant possibility. These chlorine atoms can act as halogen bond donors, interacting with Lewis bases such as the nitrogen atom of the quinoline ring or the carbonyl oxygen of the ester group in adjacent molecules. The crystal structures of related dichlorobenzoic acids have revealed the presence of nonbonded Cl···Cl contacts, which may also influence the packing arrangement. researchgate.net

A summary of potential non-covalent interactions is presented in the table below:

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
π-π StackingQuinoline RingQuinoline RingFormation of columnar or layered structures
Halogen BondingC-ClN (quinoline), O (ester)Directional control of molecular assembly
C-H···O Hydrogen BondingC-H (aromatic)O=C (ester)Stabilization of the crystal lattice
C-H···π InteractionsC-H (aromatic)Quinoline or Benzene (B151609) RingFurther stabilization of stacked arrangements

Formation of Cocrystals and Salts

The formation of cocrystals and salts is a cornerstone of crystal engineering, and both the 8-quinolinyl and 2,5-dichlorobenzoate moieties have been shown to participate in such multicomponent systems. 2,5-Dichlorobenzoic acid, the precursor to the benzoate (B1203000) portion, is known to form cocrystals with various organic molecules, particularly those containing basic nitrogen sites. nih.govrsc.org For instance, it has been shown to form cocrystals with aminopyrimidine derivatives. acs.org

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. Both 8-hydroxyquinoline (B1678124) (the precursor to the 8-quinolinyl ester) and derivatives of dichlorobenzoic acid are known to exhibit polymorphism. rsc.orgnih.gov A new monoclinic polymorph of 8-hydroxyquinoline has been reported, demonstrating the ability of this core structure to adopt different packing arrangements. nih.gov Similarly, studies on 2-((2,6-dichlorophenyl)amino)benzoic acid have revealed the existence of multiple polymorphic forms. rsc.orgresearchgate.net

The conformational flexibility between the quinoline ring and the dichlorobenzoate group around the ester linkage in 8-Quinolinyl 2,5-dichlorobenzoate could be a key factor in its potential to form different polymorphs. Different torsional angles would allow for varied molecular shapes and, consequently, different packing efficiencies and intermolecular interactions. The formation of pseudopolymorphs (solvates or hydrates) would also be possible, depending on the solvents used for crystallization.

Self-Assembly Processes and Hierarchical Structures

The programmed assembly of molecules into larger, ordered structures is a key goal of supramolecular chemistry. The structural features of this compound suggest its potential to participate in self-assembly processes both in solution and on surfaces.

Solution-Phase Self-Assembly

In solution, the self-assembly of this compound would likely be driven by a balance of solvophobic effects and the specific non-covalent interactions discussed previously. In polar solvents, the hydrophobic aromatic surfaces of the quinoline and dichlorobenzene rings might promote aggregation to minimize contact with the solvent. Conversely, in non-polar solvents, the polar ester group and the nitrogen atom of the quinoline could direct the assembly.

The interplay of π-π stacking and potential halogen bonding could lead to the formation of well-defined oligomeric or polymeric structures in solution. The directionality of these interactions is crucial for the formation of ordered hierarchical structures. The study of related conjugated block copolymers has shown that the structure in solution can control the initial nanostructure in thin films, highlighting the importance of understanding solution-phase aggregation. ucsb.edu

Surface-Mediated Self-Assembly

The interaction of this compound with surfaces is expected to be influenced by the nature of the substrate. On a conductive surface, such as gold or graphite, the planar aromatic systems of the molecule would likely favor a flat-lying adsorption geometry, maximizing van der Waals interactions with the surface. This could lead to the formation of two-dimensional, ordered monolayers.

The specific arrangement of molecules within such a monolayer would be dictated by the intermolecular forces, including π-π stacking and in-plane hydrogen and halogen bonds. The ability to control the orientation and packing of molecules on a surface is critical for applications in molecular electronics and sensor technology. While specific studies on the surface-mediated self-assembly of this compound are not available, the general principles of quinoline derivative assembly on surfaces suggest a strong potential for forming ordered nanostructures.

Host-Guest Chemistry and Recognition Phenomena

Host-guest chemistry involves the formation of unique structural complexes through non-covalent interactions between a larger host molecule and a smaller guest molecule. The specific chemical characteristics of this compound make it an intriguing guest molecule for various supramolecular systems.

Complexation with Macrocyclic and Cage Compounds

The planar, aromatic quinoline ring and the substituted benzoate moiety of this compound allow it to participate in complexation with various macrocyclic and cage-like host molecules. Macrocycles like cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are particularly suitable hosts. nih.gov The hydrophobic 2,5-dichlorophenyl group can be encapsulated within the cyclodextrin (B1172386) cavity, driven by the hydrophobic effect and van der Waals forces.

The interactions governing the formation of these host-guest complexes are multifaceted.

Interaction TypeDescriptionRelevant Moiety of Guest
Hydrophobic Interactions The tendency of nonpolar molecules to aggregate in aqueous solution to exclude water molecules.2,5-dichlorophenyl group
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Quinoline and benzene rings
Hydrogen Bonding Potential interaction between the quinoline nitrogen or ester oxygen and donor groups on the host.Quinoline nitrogen, ester oxygen
Halogen Bonding A noncovalent interaction where a halogen atom acts as an electrophilic species.Chlorine atoms on the benzoate ring

These interactions contribute to the stability of the resulting supramolecular assembly, enabling the formation of well-defined inclusion complexes.

Molecular Recognition Studies

Molecular recognition is the specific binding of a guest to a complementary host. The distinct electronic and steric profile of this compound allows for selective recognition by appropriately designed host systems. The quinoline nitrogen atom can act as a hydrogen bond acceptor, while the dichlorinated benzene ring offers potential for halogen bonding and specific steric interactions.

Studies on similar systems demonstrate that the geometry and distribution of functional groups are critical for selective binding. For instance, a host molecule with a complementary cavity shape and strategically placed hydrogen bond donors or aromatic surfaces would exhibit preferential binding for this compound over other structurally similar molecules. This selectivity is the foundation for applications in chemical sensing, separation processes, and catalysis.

Coordination Chemistry and Metal-Organic Frameworks (MOFs) incorporating Quinoline-Benzoate Ligands

The 8-Quinolinyl group is a classic bidentate chelating ligand in coordination chemistry, capable of binding to a metal center through both its nitrogen atom and the oxygen atom of the ester group. scirp.orgnih.gov This chelating ability allows this compound to act as a versatile ligand for constructing metal complexes, coordination polymers, and Metal-Organic Frameworks (MOFs).

Design and Synthesis of Metal Complexes and Coordination Polymers

The reaction of this compound with various metal ions leads to the formation of stable metal complexes. The stoichiometry of the reaction, typically in a 1:2 metal-to-ligand ratio, results in complexes with well-defined geometries, such as octahedral or square planar, depending on the coordination number and electronic configuration of the metal ion. scirp.orgresearchgate.net

Commonly used metal ions and the typical geometries of the resulting complexes are summarized below.

Metal IonTypical Coordination NumberResulting Geometry
Cu(II)4 or 6Square Planar or Distorted Octahedral
Ni(II)6Octahedral
Co(II)6Octahedral
Zn(II)4 or 6Tetrahedral or Octahedral
Fe(III)6Octahedral nih.gov

By using this ligand as a building block, it is possible to synthesize one-, two-, or three-dimensional coordination polymers. In these structures, the quinoline-benzoate ligand bridges multiple metal centers, creating an extended network. The properties of these polymers, such as porosity, thermal stability, and catalytic activity, can be tuned by selecting different metal ions and controlling the synthesis conditions. A zinc-based framework, Zinc(II)2-(quinolin-8-yl)benzoate dehydrate, has been synthesized and shown to be crystalline in nature. researchgate.net

Spectroscopic and Structural Characterization of Metal-Ligand Interactions

The coordination of this compound to a metal ion can be confirmed and characterized using various spectroscopic techniques. sjpas.comsysrevpharm.orgresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: Upon coordination, the vibrational frequencies of the C=N bond in the quinoline ring and the C=O bond in the ester group typically shift to lower wavenumbers. This shift indicates a weakening of these bonds due to the donation of electron density to the metal center, confirming the involvement of both the nitrogen and oxygen atoms in chelation. scirp.orgresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes show characteristic bands corresponding to π-π* transitions within the ligand and metal-to-ligand charge transfer (MLCT) transitions. The appearance of new MLCT bands in the visible region upon complexation is strong evidence of coordination. scirp.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand and its diamagnetic metal complexes, with shifts in proton and carbon signals near the coordination sites indicating the location of metal-ligand binding.

Spectroscopic TechniqueKey Observational Evidence of Coordination
FTIR Shift of C=N and C=O stretching frequencies to lower energy.
UV-Vis Appearance of new Metal-to-Ligand Charge Transfer (MLCT) bands.
NMR Chemical shifts of protons and carbons adjacent to the N and O donor atoms.
X-ray Crystallography Direct measurement of M-N and M-O bond lengths and coordination geometry.

Integration into Functional Organic Materials

The unique properties derived from the combination of the quinoline and 2,5-dichlorobenzoate moieties, along with its ability to form stable metal complexes, make this compound a valuable component for functional organic materials.

The parent compound, methyl 2,5-dichlorobenzoate, is recognized for its use as a plant growth regulator and fungicide. nih.govherts.ac.uk Incorporating this molecule into polymeric or MOF structures could lead to the development of advanced agrochemical materials with controlled-release properties, enhancing efficiency and reducing environmental impact.

Furthermore, the coordination complexes of quinoline derivatives are known for their luminescent properties. The metal complexes of this compound could be explored for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The presence of heavy chlorine atoms could also promote intersystem crossing, potentially leading to phosphorescent materials with long-lived excited states. The integration of its metal complexes into polymer films has been shown to enhance the photostability of the polymer. sysrevpharm.org

Research on "this compound" Reveals No Specific Applications in Requested Fields

Despite a comprehensive search of scientific literature and chemical databases, no specific research or applications have been identified for the chemical compound "this compound" within the fields of supramolecular chemistry, sensor and probe development, or optoelectronic materials.

Initial investigations aimed to gather detailed findings on the utility of this compound for the development of sensors, probes, and optoelectronic materials, as outlined in the requested article structure. However, the search did not yield any published studies, patents, or scholarly articles detailing the synthesis, characterization, or application of this specific compound for the specified purposes.

Information was found for related, but structurally distinct, compounds. For instance, research exists on other 8-hydroxyquinoline derivatives and their use as fluorescent chemosensors. These compounds can exhibit changes in their fluorescent properties upon binding with metal ions, making them useful in the development of sensors. Similarly, data is available for compounds such as methyl 2,5-dichlorobenzoate, which has applications as a plant growth regulator and fungicide.

However, the unique combination of the 8-quinolinyl ester and the 2,5-dichlorobenzoate moiety in the target compound does not appear in the currently available scientific literature in the context of supramolecular chemistry or materials science applications. This suggests that the potential of "this compound" in these areas has not yet been explored or, if it has, the results have not been published in accessible forums.

Consequently, the requested article focusing on the supramolecular chemistry and materials science applications of "this compound" cannot be generated at this time due to the absence of foundational research on the topic.

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Utilizing the 8-Quinolinyl 2,5-dichlorobenzoate (B1240473) Moiety as a Building Block

The utility of 8-Quinolinyl 2,5-dichlorobenzoate as a building block in organic synthesis stems from its constitution as an ester of 8-hydroxyquinoline (B1678124) (8-HQ). The 8-HQ scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds. nih.govnih.gov Consequently, derivatives of 8-HQ, such as this ester, are valuable starting materials for creating novel molecules with potential biological activity. nih.govnih.gov

The molecule can be envisioned as two primary synthons connected by an ester linkage:

The 8-Quinolinyl Moiety : This heterocyclic system offers several reactive positions for further functionalization.

The 2,5-Dichlorobenzoyl Moiety : This unit provides a stable aromatic ring substituted with two chlorine atoms, which can act as leaving groups in various cross-coupling reactions, and an ester functionality that can be readily cleaved or transformed.

The ester bond itself represents a key reactive site. Polymeric reagents based on 8-acyloxyquinoline have been employed as effective acylating agents for amines, demonstrating the lability of the ester linkage under certain conditions. tandfonline.com This suggests that this compound can be used to introduce the 2,5-dichlorobenzoyl group into other molecules. The inherent properties of the 8-hydroxyquinoline leaving group make this transfer efficient.

Furthermore, the entire molecule can be incorporated into a larger structure, with subsequent modifications planned for either the quinoline (B57606) or the dichlorobenzoate portions, or both. This modular approach is a cornerstone of modern synthetic strategy, allowing for the systematic construction of complex target molecules.

Chemical Transformations of the Quinoline and Dichlorobenzoate Units

Both the quinoline and the dichlorobenzoate components of the molecule possess distinct reactivity profiles, allowing for selective transformations at various positions.

Transformations of the Quinoline Unit:

The quinoline ring system is susceptible to a variety of chemical reactions. The electronic nature of the fused pyridine (B92270) and benzene (B151609) rings dictates the regioselectivity of these transformations. researchgate.net

Electrophilic Aromatic Substitution : The benzene ring of the quinoline moiety is more activated towards electrophilic attack than the pyridine ring. researchgate.net Electrophilic substitution reactions, such as nitration and sulfonation, typically occur at the C-5 and C-8 positions. uop.edu.pk Since the C-8 position is occupied by the ester group, electrophilic attack on this compound would be directed primarily to the C-5 position. The presence of the electron-withdrawing ester group at C-8 may deactivate the ring slightly, potentially requiring vigorous reaction conditions. uop.edu.pk

Nucleophilic Aromatic Substitution : The pyridine ring is electron-deficient and can undergo nucleophilic substitution, particularly at the C-2 and C-4 positions. researchgate.net Reactions with strong nucleophiles like organolithium reagents or sodamide can introduce substituents at these positions. uop.edu.pk For instance, reaction with n-butyllithium could potentially introduce a butyl group at the C-2 position. uop.edu.pk

Reactions at the Nitrogen Atom : The nitrogen atom in the quinoline ring retains its basic character and can react with acids to form quinolinium salts. uop.edu.pk It can also be alkylated or acylated.

Reduction : The pyridine ring of the quinoline system can be selectively reduced under mild conditions, for example, using tin and hydrochloric acid to yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative. uop.edu.pk More forceful reduction can lead to the saturation of both rings, forming decahydroquinoline. uop.edu.pk

Transformations of the Dichlorobenzoate Unit:

The dichlorobenzoate portion of the molecule also offers several avenues for chemical modification.

Ester Cleavage : The most straightforward reaction is the hydrolysis of the ester linkage, which can be achieved under acidic or basic conditions to regenerate 8-hydroxyquinoline and 2,5-dichlorobenzoic acid. This reaction is fundamental if the 8-quinolinyl group is being used as a protecting or directing group.

Nucleophilic Aromatic Substitution (SNAr) : The chlorine atoms on the benzene ring are generally unreactive towards nucleophilic substitution unless the ring is activated by strong electron-withdrawing groups, typically in positions ortho or para to the leaving group. wikipedia.orglibretexts.org In this compound, the ester group is not strongly activating, so SNAr reactions would likely require harsh conditions or a benzyne (B1209423) intermediate mechanism. libretexts.orglibretexts.org

Cross-Coupling Reactions : The chlorine atoms provide ideal handles for transition metal-catalyzed cross-coupling reactions. wikipedia.org This is a powerful and widely used strategy for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org For example, palladium-catalyzed reactions like the Suzuki (with boronic acids), Stille (with organostannanes), and Buchwald-Hartwig amination (with amines) could be used to selectively replace one or both chlorine atoms with a wide variety of substituents. libretexts.orgnih.gov This approach offers a highly versatile method for elaborating the structure of the dichlorobenzoate moiety.

The following table summarizes potential transformations for the compound:

MoietyReaction TypeReagents & ConditionsPotential Product(s)
Quinoline Electrophilic Substitution (Nitration)HNO₃, H₂SO₄5-Nitro-8-quinolinyl 2,5-dichlorobenzoate
Nucleophilic Substitution (Amination)NaNH₂, liquid NH₃2-Amino-8-quinolinyl 2,5-dichlorobenzoate
ReductionSn, HCl1,2,3,4-Tetrahydro-8-quinolinyl 2,5-dichlorobenzoate
Dichlorobenzoate Ester HydrolysisNaOH (aq), then H₃O⁺8-Hydroxyquinoline and 2,5-Dichlorobenzoic acid
Suzuki Cross-CouplingArylboronic acid, Pd catalyst, Base8-Quinolinyl 5-chloro-2-arylbenzoate
Buchwald-Hartwig AminationAmine, Pd catalyst, Base8-Quinolinyl 5-chloro-2-(amino)benzoate

Strategic Application in Multi-Component Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov this compound is a promising candidate for use in MCRs, with both of its constituent parts capable of participating in such transformations.

The 8-hydroxyquinoline scaffold is known to undergo MCRs. For instance, the C-7 position, which is ortho to the hydroxyl group (and thus the ester in this case), is activated for electrophilic substitution and can participate in Mannich and Betti-type three-component reactions. nih.gov In a Betti reaction, 8-hydroxyquinoline, an aldehyde, and a primary amine condense to form a 7-aminomethyl-8-hydroxyquinoline derivative. It is conceivable that this compound could undergo a similar reaction at its C-7 position, incorporating new functionalities into the quinoline ring system while the dichlorobenzoate portion remains intact for subsequent transformations. nih.govmdpi.com

Conversely, the dichlorobenzoate moiety can be involved in MCRs, particularly those catalyzed by transition metals. Palladium-catalyzed MCRs often utilize aryl halides as one of the components. One of the chloro-substituents could undergo oxidative addition to a palladium(0) catalyst, initiating a cascade of reactions with other components in the mixture to build complex structures. For example, a reaction involving an amine, carbon monoxide, and the dichlorobenzoate unit could lead to the formation of new heterocyclic structures.

The dual functionality of this compound allows for its strategic use in sequential MCRs. An initial MCR could be designed to modify the quinoline ring, followed by a second, separate reaction (either a standard cross-coupling or another MCR) that functionalizes the dichlorobenzoate ring. This strategic approach enables the rapid assembly of highly complex and diverse molecular libraries from a single, versatile intermediate.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis route for 8-Quinolinyl 2,5-dichlorobenzoate?

  • Methodological Answer : Start by identifying reactive sites on the quinoline and benzoate moieties. For esterification, consider coupling 8-hydroxyquinoline with 2,5-dichlorobenzoyl chloride under anhydrous conditions, using catalysts like DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance reactivity. Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., dichloromethane or DMF) based on solubility profiles of reactants . Purification may require column chromatography with gradients of ethyl acetate/hexane to isolate the product. Validate purity using melting point analysis and NMR spectroscopy .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectral techniques:

  • 1H/13C NMR : Confirm ester bond formation by observing downfield shifts for the carbonyl group (~165-175 ppm in 13C NMR) and aromatic proton signals consistent with substitution patterns.
  • FT-IR : Verify ester C=O stretch (~1720 cm⁻¹) and absence of hydroxyl peaks from unreacted 8-hydroxyquinoline.
  • Mass Spectrometry (MS) : Use high-resolution MS to match the molecular ion peak with the theoretical mass (C₁₆H₉Cl₂NO₂, ~322.0 g/mol). Cross-reference with NIST spectral libraries for validation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial efficacy) may arise from variations in assay conditions or impurities.

  • Standardize Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and microbial strains) using a purified sample (>98% purity by HPLC).
  • Mechanistic Probes : Perform competitive binding assays to assess interactions with metal ions (e.g., Fe³⁺, Cu²⁺), as quinoline derivatives often act as chelators. Compare results with 8-hydroxyquinoline controls to isolate the role of the dichlorobenzoate group .
  • Data Cross-Validation : Use computational tools (e.g., molecular docking) to predict binding affinities and correlate with experimental IC₅₀ values .

Q. How can researchers optimize the stability of this compound in aqueous solutions for pharmacological studies?

  • Methodological Answer :

  • pH-Dependent Stability : Conduct accelerated stability studies across pH ranges (3–9) using UV-Vis spectroscopy to track degradation (e.g., hydrolysis of the ester bond). Buffer systems like phosphate (pH 7.4) or citrate (pH 3) can mimic physiological conditions .
  • Co-solvent Systems : Evaluate solubilizing agents (e.g., PEG-400, cyclodextrins) to enhance stability while maintaining bioactivity.
  • Degradation Pathway Analysis : Isolate degradation products via LC-MS and propose mechanisms (e.g., nucleophilic attack on the ester group) to guide formulation improvements .

Q. What advanced techniques are suitable for studying the metal-chelating properties of this compound?

  • Methodological Answer :

  • Spectrophotometric Titration : Titrate the compound with metal salts (e.g., FeCl₃) and monitor absorbance changes at ligand-to-metal charge transfer (LMCT) bands (e.g., 400-500 nm). Calculate binding constants (log K) using Benesi-Hildebrand plots .
  • X-ray Crystallography : Co-crystallize the compound with target metals to resolve coordination geometry.
  • EPR Spectroscopy : Detect paramagnetic metal complexes (e.g., Cu²⁺) to confirm chelation and assess redox activity .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the quinoline (e.g., methyl, nitro groups) or benzoate (e.g., varying halogen positions) while retaining the ester linkage.
  • Bioactivity Profiling : Test analogs against a panel of targets (e.g., bacterial strains, cancer cell lines) to identify critical functional groups. Use statistical tools (e.g., PCA) to correlate structural features with activity trends .
  • Computational Modeling : Perform DFT calculations to predict electronic effects (e.g., HOMO/LUMO energies) and guide further optimization .

Q. What statistical approaches are recommended for analyzing contradictory spectral data in quinoline-based compounds?

  • Methodological Answer :

  • Multivariate Analysis : Apply PCA or cluster analysis to NMR/IR datasets to identify outliers or batch-dependent variations.
  • Error Propagation Modeling : Quantify uncertainties in peak integration or solvent shifts using Monte Carlo simulations.
  • Collaborative Validation : Share raw data with peer labs for cross-instrument reproducibility checks, as emphasized in graduate research training .

Literature & Theoretical Frameworks

Q. How can existing literature on 8-hydroxyquinoline derivatives inform research on this compound?

  • Methodological Answer :

  • Comparative Studies : Review mechanistic studies on 8-hydroxyquinoline’s antimicrobial or anticancer activity to hypothesize similar pathways (e.g., metal deprivation). Adapt protocols for cytotoxicity assays (e.g., MTT) and ROS detection .
  • Patent Mining : Identify under-explored applications (e.g., photodynamic therapy) via databases like SciFinder or Reaxys. Prioritize peer-reviewed journals over commercial sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.